

basicity and nucleophilicity of N,N-Diethyl-1,1,1-trimethylsilylamine

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Compound of Interest

Compound Name: **N,N-Diethyl-1,1,1-trimethylsilylamine**

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An In-depth Technical Guide on the Basicity and Nucleophilicity of **N,N-Diethyl-1,1,1-trimethylsilylamine**

Introduction

N,N-Diethyl-1,1,1-trimethylsilylamine, also known as (trimethylsilyl)diethylamine, is an organosilicon compound with the chemical formula $(CH_3)_3SiN(C_2H_5)_2$. It is a colorless liquid widely utilized in organic synthesis.^[1] This guide provides a detailed analysis of the basicity and nucleophilicity of **N,N-Diethyl-1,1,1-trimethylsilylamine**, supported by quantitative data, experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in its effective application.

Primarily, it serves as a potent silylating agent for the protection of sensitive functional groups such as alcohols, amines, and carboxylic acids.^[2] Its utility also extends to acting as a nucleophilic source of the diethylamino group and as a reagent in stereospecific addition and S_N2 nucleophilic substitution reactions.^{[1][3]} The interplay of electronic and steric effects governs its reactivity, making a thorough understanding of its basicity and nucleophilicity crucial for its application in complex synthetic pathways.

Physicochemical Properties

A summary of the key physical and chemical properties of **N,N-Diethyl-1,1,1-trimethylsilylamine** is presented in the table below.

Property	Value
Molecular Formula	C ₇ H ₁₉ NSi[3]
Molecular Weight	145.32 g/mol [4]
Appearance	Clear, colorless to yellow liquid[1][5]
Boiling Point	125-126 °C[1]
Density	0.767 g/mL at 25 °C[1]
Refractive Index (n ²⁰ /D)	1.411[1]
CAS Number	996-50-9
SMILES	CCN(CC)--INVALID-LINK--(C)C[3]
InChI Key	JOOMLFKONHCLCJ-UHFFFAOYSA-N[3]

Basicity

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. This is influenced by several factors, including inductive effects, steric hindrance, and hybridization of the nitrogen atom.

- Inductive Effects: Alkyl groups, such as the two ethyl groups in **N,N-Diethyl-1,1,1-trimethylsilylamine**, are electron-donating.[6] This inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to ammonia or primary amines.[6]
- Steric Hindrance: The presence of bulky substituents around the nitrogen atom can hinder the approach of a proton, thereby decreasing basicity. In **N,N-Diethyl-1,1,1-trimethylsilylamine**, the voluminous trimethylsilyl group, in addition to the two ethyl groups, creates significant steric congestion around the nitrogen center. This steric hindrance can impede the solvation of the corresponding ammonium cation, which would destabilize it and lead to lower basicity compared to less hindered tertiary amines like triethylamine.
- Hybridization: The nitrogen atom in this molecule is sp³ hybridized, which is generally associated with higher basicity compared to sp² or sp hybridized nitrogens, as the lone pair

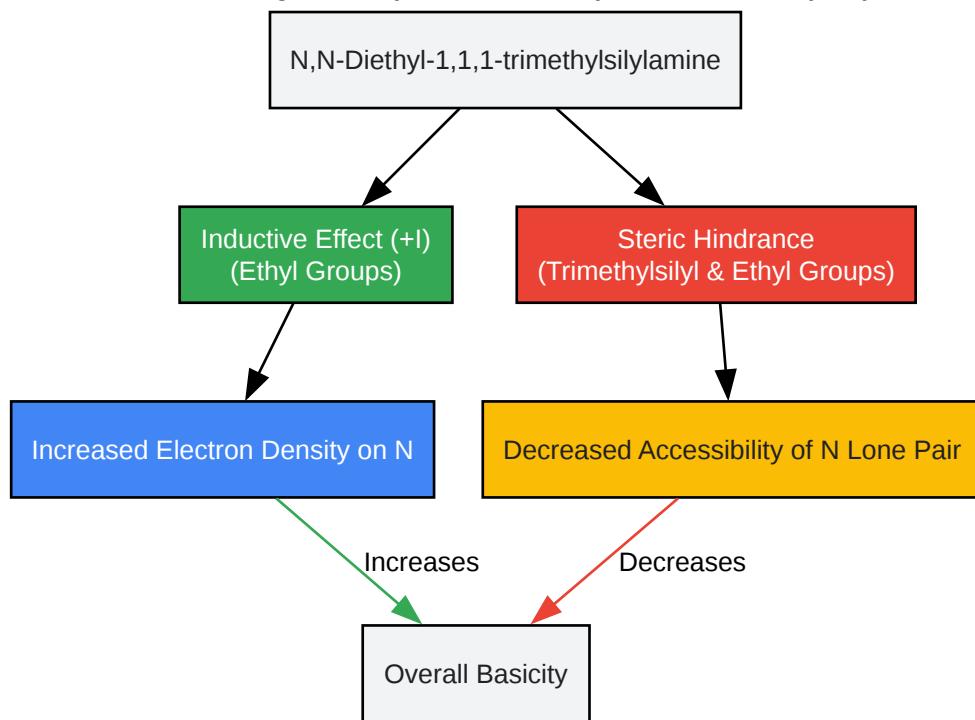
resides in an orbital with more p-character, making it more available.[6][7]

While a specific pKa value for the conjugate acid of **N,N-Diethyl-1,1,1-trimethylsilylamine** is not readily available in the provided search results, a comparison with related amines can provide an estimate of its basic strength.

Amine	pKa of Conjugate Acid (pKaH)	Key Structural Features
Ammonia (NH ₃)	9.21[8]	No alkyl groups
Methylamine (CH ₃ NH ₂)	10.66[6]	One electron-donating methyl group
Diethylamine ((C ₂ H ₅) ₂ NH)	10.93 (approx.)	Two electron-donating ethyl groups
Triethylamine ((C ₂ H ₅) ₃ N)	10.75 (approx.)	Three electron-donating ethyl groups, moderate steric hindrance
N,N-Diethyl-1,1,1-trimethylsilylamine	Expected to be lower than diethylamine and triethylamine	Two ethyl groups and one bulky, sterically hindering trimethylsilyl group

The significant steric hindrance from the trimethylsilyl group is expected to make **N,N-Diethyl-1,1,1-trimethylsilylamine** a weaker base than diethylamine and triethylamine. This property makes it a useful non-nucleophilic base in certain applications, where it can deprotonate a substrate without engaging in unwanted nucleophilic side reactions.

Factors Influencing Basicity of N,N-Diethyl-1,1,1-trimethylsilylamine

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Caption: Interplay of inductive and steric effects on basicity.

Nucleophilicity

Nucleophilicity refers to the ability of a species to donate its electron pair to an electrophilic center. While often correlated with basicity, nucleophilicity is more sensitive to steric effects.

The nitrogen atom in **N,N-Diethyl-1,1,1-trimethylsilylamine** possesses a lone pair of electrons, making it a potential nucleophile. However, the substantial steric bulk imposed by the trimethylsilyl and diethyl groups severely diminishes its nucleophilic character at the nitrogen center.^[2] This steric hindrance makes direct S_n2 attack by the nitrogen atom on a sterically demanding electrophile highly unfavorable.

Despite this, the compound is described as being used in S_n2 nucleophilic substitutions.^{[1][3]} This apparent contradiction can be resolved by considering its different modes of reactivity:

- As a Silylating Agent: The primary role of this reagent is not as a nitrogen-centered nucleophile, but as an electrophilic source of the trimethylsilyl group.^[1] In these reactions, a

nucleophile (e.g., an alcohol) attacks the silicon atom, with the diethylamide group acting as a good leaving group.

- As a Diethylamino Group Source: In certain reactions, it can act as a nucleophilic source of the diethylamino group.^[1] This typically occurs under conditions where the Si-N bond is cleaved, for example, by reaction with an electrophile at the silicon atom first, followed by transfer of the diethylamino group.

The high steric hindrance makes **N,N-Diethyl-1,1,1-trimethylsilylamine** a poor direct nucleophile but a good silylating agent and a useful non-nucleophilic base.

Experimental Protocols

General Protocol for Silylation of an Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using **N,N-Diethyl-1,1,1-trimethylsilylamine**. All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture sensitivity of the reagent.^{[9][10]}

Materials:

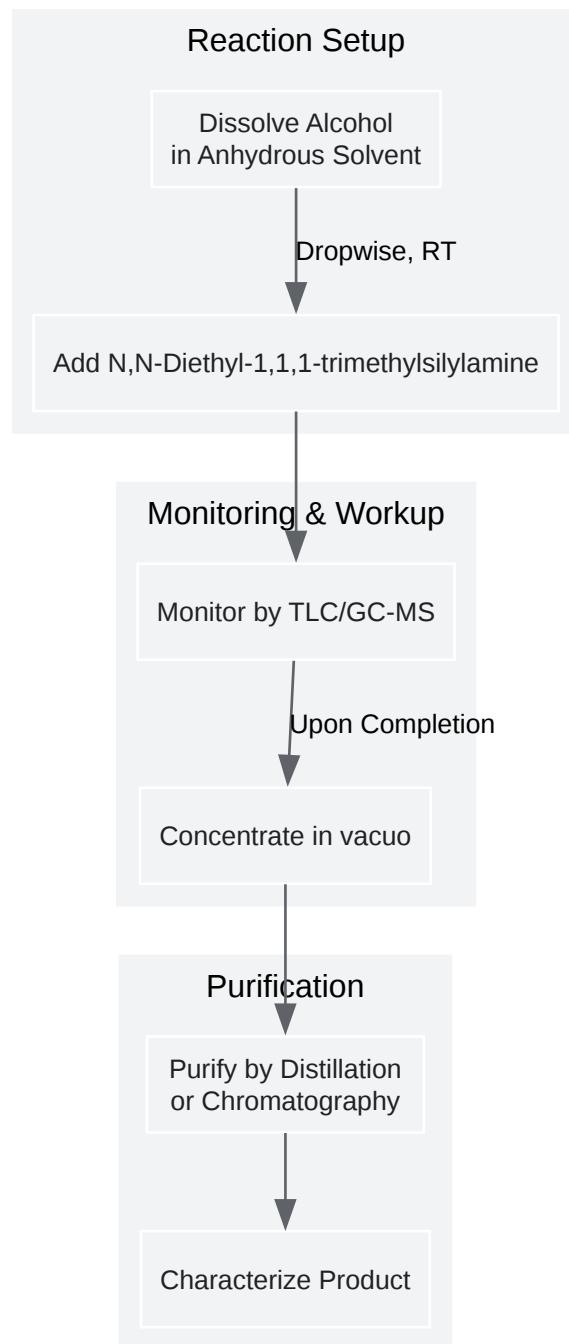
- Alcohol substrate
- N,N-Diethyl-1,1,1-trimethylsilylamine** (1.1 - 1.5 equivalents)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))^[10]
- Flame-dried glassware

Procedure:

- In a flame-dried round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol substrate in the chosen anhydrous solvent.
- Add **N,N-Diethyl-1,1,1-trimethylsilylamine** dropwise to the stirred solution at room temperature.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically rapid.[\[2\]](#)
- Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and the volatile diethylamine byproduct.
- The crude silyl ether can be purified by fractional distillation or column chromatography on silica gel.

Workflow for Silylation of an Alcohol

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Caption: General experimental workflow for alcohol protection.

Purification of N,N-Diethyl-1,1,1-trimethylsilylamine

For applications requiring high purity, the commercial reagent can be purified by fractional distillation.

Procedure: Fractionally distill the liquid through a vacuum-jacketed column.^[1] Collect the fraction boiling at 125-126 °C.^[1] The purified material should be stored under an inert atmosphere in a tightly sealed container to prevent degradation from moisture.^{[2][9]}

Conclusion

N,N-Diethyl-1,1,1-trimethylsilylamine is a versatile reagent whose reactivity is a delicate balance of electronic and steric factors. While the electron-donating ethyl groups enhance the electron density on the nitrogen, the pronounced steric hindrance from the trimethylsilyl group significantly tempers its basicity and nucleophilicity at the nitrogen center. This characteristic steric shielding is advantageous, making it an excellent silylating agent and a useful non-nucleophilic base. A comprehensive understanding of these properties allows for its strategic and effective use in modern organic synthesis and drug development.

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